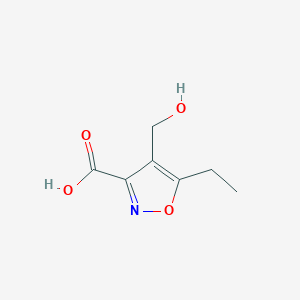
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide (N-A2F2MB) is an organofluorine compound that is used in a variety of scientific research applications. N-A2F2MB is a synthetic compound that is composed of four different components: 5-amino-2-fluorophenyl, 2-methylphenoxy, butanamide, and fluorine. N-A2F2MB has a wide range of applications in scientific research due to its unique properties, such as its resistance to oxidation, its low toxicity, and its ability to bind to certain proteins.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticonvulsants : The compound has been used in the synthesis of anticonvulsant drugs, such as progabide, which have shown efficacy in blocking seizures and mimicking the effects of gamma-aminobutyric acid (GABA) in the brain. This highlights its potential in the treatment of epilepsy and related disorders (Kaplan et al., 1980).
Development of Radio-Labeled Compounds : It has been used in the synthesis of radio-labeled compounds for pharmacokinetic and metabolism studies. This application is significant in medical imaging and drug development processes, aiding in the understanding of drug behavior within the body (Allen & Giffard, 1982).
Antimicrobial Research : This compound is integral to synthesizing various antimicrobial agents. Studies on derivatives of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide have shown significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial drugs (Helal et al., 2013).
Research in Cancer Therapy : The compound has been explored in the synthesis of inhibitors for cancer therapy. It plays a role in creating potent kinase inhibitors, which are crucial in developing targeted cancer treatments (Schroeder et al., 2009).
Neuropharmacological Studies : Its derivatives have been studied for their neuropharmacological properties, particularly in relation to GABA receptor stimulation. This research is fundamental for understanding and developing treatments for neurological disorders (Worms et al., 1982).
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-14-10-12(19)8-9-13(14)18/h4-10,15H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHHIJHHNEHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)





![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)



![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
